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Compound of Interest

Compound Name:
1-(3-Fluorophenyl)-3-

methylpiperazine

CAS No.: 1250098-88-4

Cat. No.: B1445137 Get Quote

Introduction & Pharmacological Context
1-(3-Fluorophenyl)-3-methylpiperazine (CAS: 1250098-88-4) is a structural analog of the

well-characterized serotonin receptor ligands mCPP and TFMPP. The addition of a methyl

group at the 3-position of the piperazine ring introduces a chiral center, potentially influencing

receptor subtype selectivity (e.g., 5-HT2C vs. 5-HT2A) and metabolic stability compared to its

non-methylated parent, 1-(3-fluorophenyl)piperazine.

This guide provides a standardized workflow for evaluating this compound in cell culture. Given

its structural classification, experimental designs must account for lipophilicity, potential

stereospecificity (R vs. S enantiomers), and GPCR-mediated signaling.

Key Applications
Medicinal Chemistry: Structure-Activity Relationship (SAR) studies for serotonin/dopamine

receptor selectivity.

Toxicology: In vitro hepatotoxicity (HepG2) and neurotoxicity (SH-SY5Y) screening.

Neuropharmacology: Investigation of monoamine transporter (SERT/DAT) uptake inhibition.
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Critical Note on Stereochemistry: This compound possesses a chiral center. Ensure you are

using the correct enantiomer [(R)-CAS: 2708343-03-5 or (S)-CAS: 2708341-31-3] or a defined

racemate.

Solubility & Stock Solution
Phenylpiperazines are generally lipophilic bases. While the hydrochloride salt forms are water-

soluble, the free base requires organic solvents.

Solvent Max Solubility Stability Storage

DMSO ~20-50 mg/mL
High (Months at

-20°C)
Aliquot & Freeze

Ethanol ~10-20 mg/mL Moderate -20°C, sealed

PBS (pH 7.4) < 1 mg/mL
Low (Precipitation

risk)
Prepare fresh

0.1 M HCl > 10 mg/mL High 4°C

Protocol: Preparation of 10 mM Stock

Weigh 1.94 mg of 1-(3-Fluorophenyl)-3-methylpiperazine (MW: 194.25 g/mol ).

Dissolve in 1.0 mL of sterile, cell-culture grade DMSO.

Vortex for 30 seconds until clear.

Sterilization: Do not autoclave. If necessary, filter through a 0.22 µm PTFE syringe filter

(nylon binds piperazines).

Storage: Aliquot into amber vials (to prevent light degradation) and store at -20°C. Avoid

freeze-thaw cycles >3 times.

Experimental Workflow Visualization
The following diagram outlines the logical flow for profiling a new piperazine derivative,

ensuring safety windows are established before functional assays.
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Figure 1: Step-by-step profiling workflow. Establishing the non-toxic window is critical before

interpreting functional GPCR data to rule out false positives caused by cell stress.

Protocol A: Cytotoxicity Profiling (MTT Assay)
Before functional testing, determine the compound's cytotoxicity profile. Phenylpiperazines can

induce phospholipidosis or mitochondrial stress at high concentrations.

Cell Model: HepG2 (Liver toxicity proxy) or SH-SY5Y (Neuronal target).

Step-by-Step Methodology
Seeding: Plate cells at

cells/well in a 96-well plate. Incubate for 24h at 37°C/5% CO₂.

Compound Dilution:

Prepare a semi-log dilution series in culture medium (0.1% DMSO final):

Range: 0.1 µM, 1 µM, 10 µM, 100 µM, 300 µM, 1000 µM.

Control: Vehicle (0.1% DMSO) and Positive Control (10 µM Staurosporine or 500 µM

TFMPP).

Treatment: Aspirate old media and add 100 µL of compound-containing media. Incubate for

24h or 48h.

Assay:

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

Incubate for 3-4 hours until purple formazan crystals form.
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Solubilize crystals with 100 µL DMSO or SDS-HCl.

Readout: Measure Absorbance at 570 nm (Reference 650 nm).

Analysis: Calculate % Viability relative to Vehicle Control. Determine IC50 using non-linear

regression (Sigmoidal dose-response).

Acceptance Criteria:

Vehicle control viability > 90%.[1]

Z-factor > 0.5 for assay robustness.

Protocol B: Functional GPCR Signaling (cAMP)
Assuming the compound acts on 5-HT receptors (many of which are Gs or Gi coupled), a

cAMP accumulation assay is the standard readout.

Target: HEK293 cells stably expressing human 5-HT1A (Gi-coupled) or 5-HT4/6/7 (Gs-

coupled).
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Figure 2: Signal transduction pathway. For Gi-coupled receptors (e.g., 5-HT1A), the compound

will inhibit Forskolin-induced cAMP. For Gs, it will stimulate cAMP directly.

Step-by-Step Methodology (Gs-Agonist Mode)
Preparation: Harvest cells and resuspend in stimulation buffer (HBSS + 500 µM IBMX to

inhibit phosphodiesterase).

Plating: Add 2,000 cells/well in a 384-well white opaque plate.

Treatment:

Add 5 µL of compound (2x concentration).

Agonist Mode: Incubate 30 min at RT.

Antagonist Mode: Add compound, incubate 15 min, then add EC80 of reference agonist

(e.g., Serotonin).

Detection: Use a TR-FRET cAMP kit (e.g., HTRF or Lance Ultra).

Add cAMP-d2 antibody and Anti-cAMP-Cryptate.

Incubate 1 hour at RT.

Readout: Measure Fluorescence Ratio (665 nm / 620 nm).

Analysis:

Inverse relationship: High TR-FRET signal = Low cAMP.

Convert to cAMP concentration using a standard curve.
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Issue Probable Cause Solution

Precipitation in Media
High lipophilicity; "Crash out"

upon dilution.

Limit final DMSO to 0.5%. Pre-

warm media. Do not exceed

100 µM without solubility

check.

Variable Potency Racemic mixture usage.

Use pure enantiomers (R or

S). The methyl group creates

stereoselectivity.

High Background Toxicity
Cationic amphiphilic drug

nature.

Reduce incubation time to

<24h. Check for lysosomal

trapping (vacuolization).

Low Signal Window Low receptor expression.

Validate cell line with full

agonist (e.g., 5-HT or TFMPP)

to ensure Z' > 0.5.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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